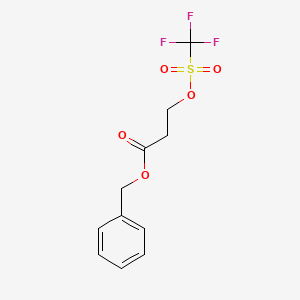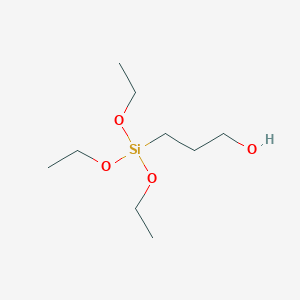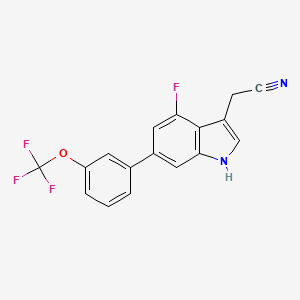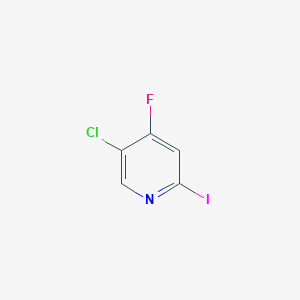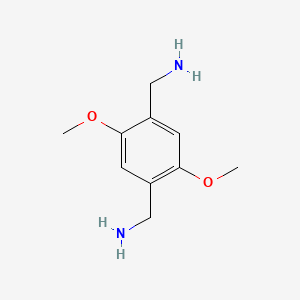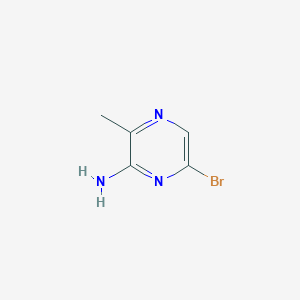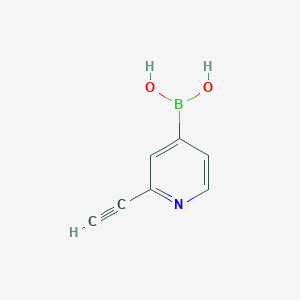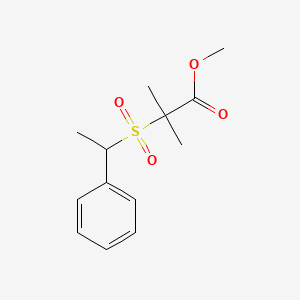
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide: is a chemical compound characterized by the presence of a difluorocyclobutylidene group attached to a sulfinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Difluorocyclobutylidene Intermediate: This step involves the preparation of the difluorocyclobutylidene intermediate through a series of fluorination reactions.
Attachment of the Sulfinamide Group: The intermediate is then reacted with a sulfinamide precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The difluorocyclobutylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The difluorocyclobutylidene group may interact with enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfamide: Contains a sulfamide group instead of a sulfinamide.
Uniqueness
N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of the difluorocyclobutylidene and sulfinamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13F2NOS |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
N-(3,3-difluorocyclobutylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H13F2NOS/c1-7(2,3)13(12)11-6-4-8(9,10)5-6/h4-5H2,1-3H3 |
Clave InChI |
YOCKOUVNLQZQCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N=C1CC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
